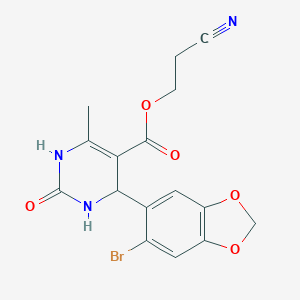![molecular formula C34H26N2S B388340 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE](/img/structure/B388340.png)
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE is a complex organic compound that features an imidazole core substituted with biphenyl and methylsulfanyl phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of biphenyl-substituted intermediates, followed by their condensation with a methylsulfanyl phenyl derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The biphenyl groups can be reduced under specific conditions.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-di(biphenyl-4-yl)-1H-imidazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-(4-methylsulfanylphenyl)-1H-imidazole: Lacks the biphenyl groups, which may influence its physical properties and applications.
Uniqueness
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE is unique due to the combination of biphenyl and methylsulfanyl phenyl groups on the imidazole core. This structural arrangement can impart distinct electronic, steric, and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C34H26N2S |
|---|---|
Molekulargewicht |
494.6g/mol |
IUPAC-Name |
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H26N2S/c1-37-31-22-20-30(21-23-31)34-35-32(28-16-12-26(13-17-28)24-8-4-2-5-9-24)33(36-34)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-23H,1H3,(H,35,36) |
InChI-Schlüssel |
SHLPODLONBJAGE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)

![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)

![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
![3-(4-ETHYLPHENYL)-2-[4-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388270.png)
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)



![2-[Benzenesulfonyl-(2,4-dimethyl-phenyl)-amino]-N-[2-(benzothiazol-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B388278.png)
